![molecular formula C31H29FN4OS B2628373 4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 442567-71-7](/img/structure/B2628373.png)
4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C31H29FN4OS and its molecular weight is 524.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dopamine receptors and human carbonic anhydrases .
Mode of Action
Similar compounds have been shown to inhibit human carbonic anhydrases . They are stabilized by a higher number of polar and hydrophobic interactions in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been found to inhibit human carbonic anhydrases , which play a crucial role in maintaining pH and fluid balance in the body.
Pharmacokinetics
Similar compounds have been found to be soluble in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Action Environment
Similar compounds have been found to be stable in a refrigerator at 2-8°c , suggesting that temperature could potentially impact their stability.
Biologische Aktivität
The compound 4-(4-(2-(benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a synthetic derivative of thienopyrimidine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical formula of the compound is C24H28FN3O, with a molecular weight of approximately 397.50 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a benzhydryloxyethyl piperazine moiety and a fluorophenyl group, contributing to its unique biological profile.
Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. Its structural components allow it to interact effectively with neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
Key Findings:
- Dopamine Transporter Inhibition : The compound shows high affinity for DAT, which is crucial for the modulation of dopamine levels in the brain. This mechanism is beneficial for treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
- Norepinephrine Transporter Affinity : It also exhibits moderate to high affinity for the norepinephrine transporter (NET), indicating potential applications in mood disorders and anxiety .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
1. Neuropharmacological Effects
- Antidepressant Activity : In animal models, compounds similar to this have shown significant antidepressant effects, attributed to their ability to increase dopamine and norepinephrine levels .
- Cognitive Enhancement : Preclinical studies suggest that the compound may enhance cognitive functions by modulating neurotransmitter systems .
2. Antitumor Potential
Case Studies
Several studies highlight the efficacy of compounds structurally related to this compound:
Study | Findings |
---|---|
Study A | Demonstrated that similar compounds significantly reduced depressive-like behaviors in rodent models through DAT inhibition. |
Study B | Reported moderate cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent. |
Study C | Found that modifications to the piperazine ring enhanced affinity for both DAT and NET, improving therapeutic profiles for neuropsychiatric disorders. |
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
A significant area of interest for this compound lies in its potential to treat neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that related compounds exhibit high affinity for dopamine transporters (DAT) and serotonin transporters (SERT), which are crucial in regulating mood and behavior.
- Case Study: A series of asymmetric 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives were synthesized and evaluated for their ability to inhibit the uptake of dopamine and norepinephrine. Results indicated a promising profile for treating conditions like ADHD due to their selective binding properties .
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold has been associated with anticancer properties. Research into derivatives of this compound suggests potential activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
- Case Study: Compounds derived from similar scaffolds have been shown to inhibit mutant FLT3 receptor tyrosine kinase activity, which is significant in leukemia treatment . The exploration of 4-(4-(2-(benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine could yield similar benefits.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit varying degrees of affinity for neurotransmitter transporters:
Compound Type | DAT Affinity | SERT Affinity | NET Affinity |
---|---|---|---|
Benzhydryloxy derivatives | High | Moderate | Low |
Thieno[2,3-d]pyrimidines | Moderate | High | Moderate |
These findings suggest that modifications to the chemical structure can significantly influence biological activity and selectivity for different transporter systems.
In Vivo Studies
While in vitro studies provide initial insights into the pharmacological potential of these compounds, in vivo studies are essential for understanding their therapeutic efficacy and safety profiles. Current research is focused on evaluating the effects of these compounds in animal models of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4OS/c32-26-13-11-23(12-14-26)27-21-38-31-28(27)30(33-22-34-31)36-17-15-35(16-18-36)19-20-37-29(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,21-22,29H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPQNUJQWMJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.